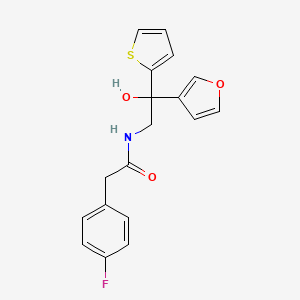

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

CAS No.: 2034335-56-1

Cat. No.: VC4749936

Molecular Formula: C18H16FNO3S

Molecular Weight: 345.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034335-56-1 |

|---|---|

| Molecular Formula | C18H16FNO3S |

| Molecular Weight | 345.39 |

| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |

| Standard InChI | InChI=1S/C18H16FNO3S/c19-15-5-3-13(4-6-15)10-17(21)20-12-18(22,14-7-8-23-11-14)16-2-1-9-24-16/h1-9,11,22H,10,12H2,(H,20,21) |

| Standard InChI Key | RQCMVZZJMKSGII-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)(C3=COC=C3)O |

Introduction

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound with potential pharmacological applications. It belongs to a class of compounds that incorporate furan and thiophene moieties, which are known for their biological activity. The compound's structure features a fluorophenyl group, which may influence its interaction with biological targets.

Synthesis and Methodology

The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions, employing methods such as:

-

Knoevenagel Condensation: This reaction forms the carbon-carbon bond between the furan and the acetamide structure.

-

Michael Addition: This step is crucial for introducing functional groups and enhancing the compound's reactivity.

-

Selective Amidation: This process allows for the introduction of the acetamide group, which is essential for the compound's biological activity.

Biological Activity and Research Findings

Research has indicated that compounds similar to 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide exhibit various biological activities, including:

-

Anticancer Properties: Some studies suggest that compounds with furan and thiophene rings can inhibit cancer cell proliferation.

-

Antimicrobial Effects: The presence of fluorine in the structure may enhance antimicrobial activity against specific pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume